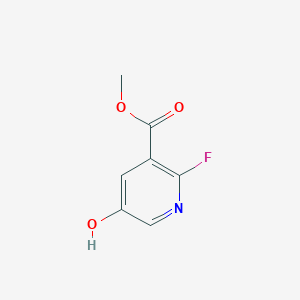
Methyl 2-fluoro-5-hydroxynicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-fluoro-5-hydroxynicotinate is a fluorinated derivative of nicotinic acid It is a member of the pyridine family, characterized by the presence of a fluorine atom at the 2-position and a hydroxyl group at the 5-position on the nicotinic acid ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-5-hydroxynicotinate typically involves the fluorination of nicotinic acid derivatives. One common method is the selective fluorination using reagents such as Selectfluor®. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the fluorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and optimized reaction conditions are crucial for efficient production .
化学反应分析
Types of Reactions
Methyl 2-fluoro-5-hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include fluorinated alcohols, ketones, and substituted pyridine derivatives, which have various applications in pharmaceuticals and agrochemicals .
科学研究应用
Methyl 2-fluoro-5-hydroxynicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of Methyl 2-fluoro-5-hydroxynicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
- Methyl 5-fluoro-2-hydroxynicotinate
- Methyl 2-fluoro-3-hydroxynicotinate
- Methyl 2-fluoro-4-hydroxynicotinate
Uniqueness
Methyl 2-fluoro-5-hydroxynicotinate is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical and biological properties. This positioning can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
属性
分子式 |
C7H6FNO3 |
|---|---|
分子量 |
171.13 g/mol |
IUPAC 名称 |
methyl 2-fluoro-5-hydroxypyridine-3-carboxylate |
InChI |
InChI=1S/C7H6FNO3/c1-12-7(11)5-2-4(10)3-9-6(5)8/h2-3,10H,1H3 |
InChI 键 |
PCAWXSJRZLXATH-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(N=CC(=C1)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


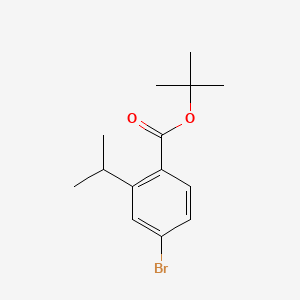
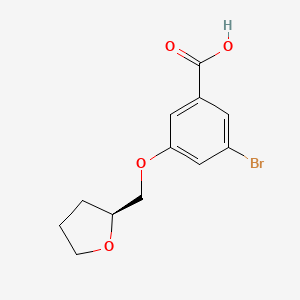
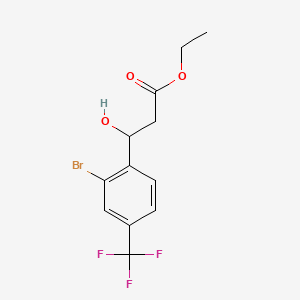
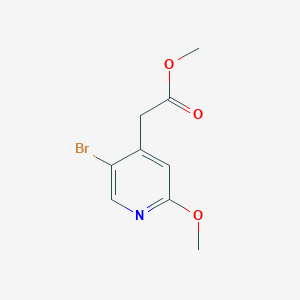

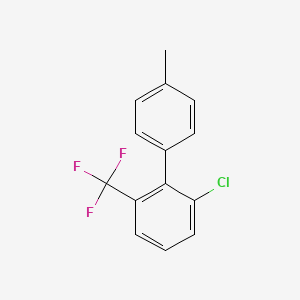
![(3S,4S,5S,6R)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B14030546.png)
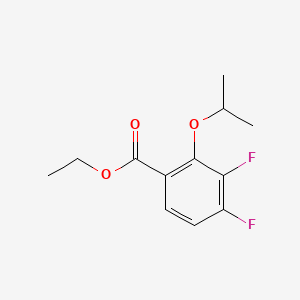
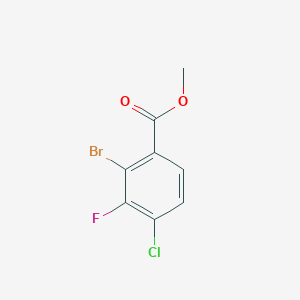
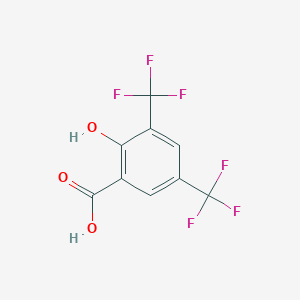

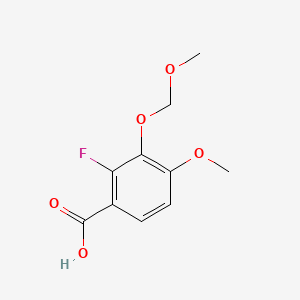
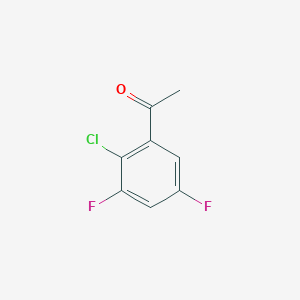
![Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14030589.png)
